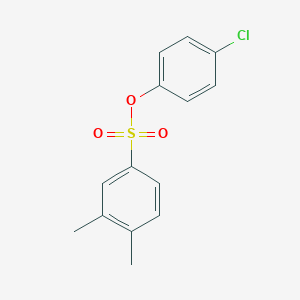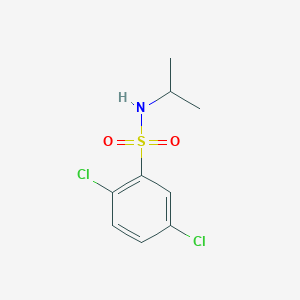![molecular formula C20H19N5O2S B273505 7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that belongs to the class of heterocyclic compounds. It is a synthetic compound that has been synthesized using various methods. This compound has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by inhibiting the activity of certain enzymes that are involved in the development of neurological disorders and infectious diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects and has been shown to protect against the development of neurological disorders. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The advantages of using 7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its potential as a therapeutic agent for cancer, neurological disorders, and infectious diseases. Its anti-inflammatory and anti-oxidant properties also make it a promising compound for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One future direction is to further study its mechanism of action and its potential as a therapeutic agent for cancer, neurological disorders, and infectious diseases. Another future direction is to study its potential as an anti-inflammatory and anti-oxidant agent. Additionally, future studies could focus on improving the solubility of this compound in aqueous solutions and reducing its potential toxicity. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for various diseases.
合成方法
The synthesis of 7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been achieved using various methods. One of the most common methods involves the reaction of 4-pyridinecarboxaldehyde, 3-(propylthio)propanenitrile, and 2-acetylcyclohexanone in the presence of a catalyst. This reaction leads to the formation of this compound. Other methods involve the use of different starting materials and catalysts.
科学研究应用
7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use in the treatment of infectious diseases such as malaria and tuberculosis.
属性
分子式 |
C20H19N5O2S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
1-(3-propylsulfanyl-6-pyridin-4-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C20H19N5O2S/c1-3-12-28-20-22-18-17(23-24-20)15-6-4-5-7-16(15)25(13(2)26)19(27-18)14-8-10-21-11-9-14/h4-11,19H,3,12H2,1-2H3 |
InChI 键 |
ITACOTSJBLRKEB-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1 |
规范 SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)

![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)


![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)


